2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole
Description
The compound 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole is a heterocyclic organic molecule featuring a fused imidazo[1,2-a]pyridine core substituted with a bromine atom at position 3, a methylthio linker, and a nitro-functionalized benzo[d]thiazole moiety. This structure combines electron-deficient aromatic systems (nitro group) and a bromine substituent, which may enhance electrophilic reactivity and influence binding interactions in biological or catalytic applications.
Properties
IUPAC Name |
2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O2S2/c16-14-11(17-13-3-1-2-6-19(13)14)8-23-15-18-10-7-9(20(21)22)4-5-12(10)24-15/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQGTACPBQTPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CSC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyridines have been known to interact with various biological targets, contributing to their medicinal applications.
Mode of Action
It’s known that similar compounds interact with their targets, causing changes at the molecular level that can lead to observable effects.
Biological Activity
The compound 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole is a complex heterocyclic structure that combines elements of imidazo[1,2-a]pyridine and benzo[d]thiazole. This compound's unique chemical properties and biological activities make it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Molecular Formula
- Molecular Formula : C15H11BrN4OS
- Molecular Weight : 359.24 g/mol
Structural Features
The compound features:
- A bromo substituent on the imidazo[1,2-a]pyridine moiety.
- A thioether linkage that enhances its reactivity.
- A nitro group on the benzo[d]thiazole ring, contributing to its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. These interactions can modulate enzyme activities or receptor functions, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Interaction : It can bind to receptors, potentially altering signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including resistant strains.
Anticancer Potential
Several studies have highlighted the anticancer potential of this compound:
- It has shown efficacy against specific cancer cell lines by inducing apoptosis (programmed cell death).
- The nitro group is thought to enhance its cytotoxicity against cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Evaluation of Antimicrobial Activity | The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. |
| Study 2 : Anticancer Activity | In vitro studies demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells by 45% at a concentration of 25 µM after 48 hours. |
| Study 3 : Enzyme Inhibition Assay | The compound inhibited the activity of protein kinase C (PKC) with an IC50 value of 15 µM, indicating potential for modulating signaling pathways in cancer. |
Synthesis and Chemical Reactions
The synthesis typically involves multi-step reactions that include:
- Formation of Thioether Linkage : Reaction between a bromoimidazo derivative and a thiol.
- Nitro Group Introduction : Electrophilic nitration of the benzo[d]thiazole moiety.
Common reagents used in synthesis:
- Bromine for bromo substitution.
- Thiols for thioether formation.
- Nitrating agents for introducing nitro groups.
Comparison with Similar Compounds
2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole (CAS 328017-17-0)
Fluorinated Derivatives: [18F]4d and [18F]5d
- Key Difference : Substitution of bromine with fluorine and addition of difluoromethyl/sulfonyl groups.
- Impact :
- Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bromine.
- The difluoromethyl sulfonyl group in [18F]5d increases polarity, improving solubility in aqueous media.
- Synthesis Efficiency :
Substituent Effects on Reactivity and Binding
Bromine vs. Fluoroalkyl Groups
Nitro Group Positioning
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
